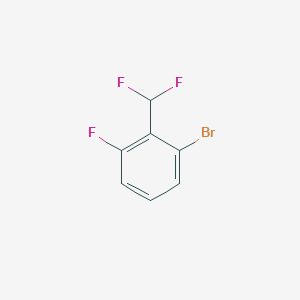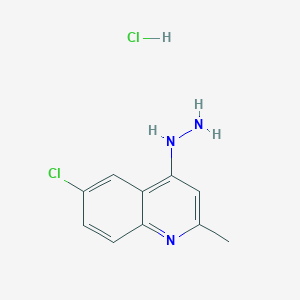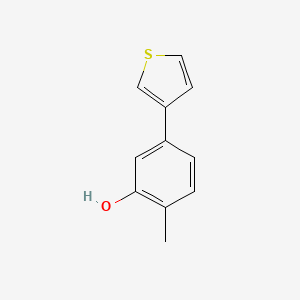
2-Methyl-5-(thiophen-3-YL)phenol
Descripción general
Descripción
The compound "2-Methyl-5-(thiophen-3-yl)phenol" is a phenol derivative that incorporates a thiophene ring, a five-membered heterocyclic compound containing sulfur. This structure suggests potential for interesting chemical properties and reactivity due to the presence of both the phenolic hydroxyl group and the thiophene moiety, which may confer electroactive properties to the molecule.
Synthesis Analysis
The synthesis of related phenol-based polymers and compounds has been described in several studies. For instance, a polymer based on a phenol derivative with thiophene units was synthesized through an oxidative polycondensation reaction using NaOCl as an oxidant in an aqueous alkaline medium . Another study reported the synthesis of a Schiff base crystal structure involving a phenol derivative, which was confirmed using various spectroscopic techniques . Additionally, the synthesis of 2,2'-Sulfinyl-bis(4-methyl phenol) and its thio derivative was achieved, with the reduction process facilitated by Zn/AcOH/SiO2 under microwave irradiation . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of "2-Methyl-5-(thiophen-3-yl)phenol."
Molecular Structure Analysis
The molecular structure of phenol derivatives can be complex and is often confirmed using X-ray diffraction and various spectroscopic techniques such as IR, NMR, and UV-Vis . For example, the crystal structure of a related compound was determined to crystallize in the monoclinic space group with specific unit cell dimensions . These techniques could be employed to elucidate the molecular structure of "2-Methyl-5-(thiophen-3-yl)phenol," ensuring the correct identification of its molecular geometry and electronic structure.
Chemical Reactions Analysis
Phenol derivatives can undergo a range of chemical reactions, including polymerization, Schiff base formation, and nucleophilic substitution reactions . The presence of the thiophene ring in "2-Methyl-5-(thiophen-3-yl)phenol" could influence its reactivity, potentially allowing for the synthesis of novel compounds through reactions at the thiophene or phenol moieties.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenol derivatives are characterized by spectroscopic studies and crystallography . These compounds often exhibit interesting properties such as fluorescence and can form stable crystal structures with hydrogen bonding and π-π packing . The electrochemical properties of phenol-based polymers with thiophene units have also been explored, with measurements of electrical conductivity providing insights into their potential applications . The physical and chemical properties of "2-Methyl-5-(thiophen-3-yl)phenol" would likely be influenced by both the phenolic and thiophene components, leading to unique behavior that could be exploited in various applications.
Aplicaciones Científicas De Investigación
Synthesis and Spectroscopic Studies
- Thiophene derivatives, including compounds similar to 2-Methyl-5-(thiophen-3-YL)phenol, have been synthesized and characterized through various techniques, including FTIR, NMR, and X-ray diffraction. These studies focus on understanding the structural and electronic properties of these compounds (Ermiş & Durmuş, 2020).
Polymer Synthesis
- Thiophene-based phenols are used in the synthesis of polymers, such as electroactive phenol-based polymers, which have applications in electronic devices due to their conductive properties (Kaya & Aydın, 2012).
Photochemical Applications
- Compounds with a thiophene structure are utilized in photochemical synthesis, contributing to the development of new chemical structures through light-induced reactions (Kiesewetter & Margaretha, 1987).
Antimicrobial Properties
- Thiophene derivatives have been explored for their potential antimicrobial properties, showing activity against various bacterial and fungal strains. This research points towards the development of new classes of antimicrobial agents (Patel & Patel, 2017).
Conductive Polymer Development
- Thiophene-based compounds are synthesized for use in conducting polymers, which have potential in electrochromic devices due to their electrical conductivity and switching abilities (Variş et al., 2006).
Fluorescent Crosslinked Polymers
- New fluorescent crosslinked polymers containing thiophene have been developed. These polymers are investigated for applications in heat-sensitive devices, leveraging their fluorescence properties (Sánchez et al., 2015).
Metal Complex Formation
- Thiophene-phenol derivatives are used to form metal complexes, which are characterized for their magnetic and thermal properties. These complexes have potential applications in material science and chemistry (Osowole, 2011).
Optoelectronic Applications
- Thiophene-substituted compounds are researched for their photophysical properties, indicating their potential role in photonic, sensor, and optoelectronic devices (Naik et al., 2019).
Anticancer Activity
- Schiff bases containing thiophene have been synthesized and characterized for their potential anticancer activity. These compounds are studied for their interaction with DNA and their effects on cancer cells (Uddin et al., 2020).
Solar Cell Applications
- Thiophene derivatives are used in the engineering of organic sensitizers for solar cell applications, demonstrating the ability to convert solar energy efficiently (Kim et al., 2006).
Mecanismo De Acción
Target of Action
It’s known that thiophene derivatives have been used in the synthesis of various pharmaceutical compounds , suggesting a broad range of potential targets.
Mode of Action
It’s worth noting that thiophene derivatives have been involved in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the oxidative addition of palladium to electrophilic organic groups and the transmetalation of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling process, in which thiophene derivatives are often involved, can lead to the formation of new carbon-carbon bonds . This suggests that the compound could potentially influence a variety of biochemical pathways depending on the specific targets it interacts with.
Result of Action
Given the compound’s potential involvement in suzuki–miyaura coupling , it may contribute to the formation of new carbon-carbon bonds, which could have various effects depending on the specific context and targets.
Action Environment
The action environment can significantly influence the efficacy and stability of 2-Methyl-5-(thiophen-3-YL)phenol. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity .
Direcciones Futuras
Thiophene-based analogs, such as 2-Methyl-5-(thiophen-3-YL)phenol, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that future research may continue to explore the synthesis and applications of thiophene derivatives.
Propiedades
IUPAC Name |
2-methyl-5-thiophen-3-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-8-2-3-9(6-11(8)12)10-4-5-13-7-10/h2-7,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVHSMWBDGKXHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683665 | |
| Record name | 2-Methyl-5-(thiophen-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261985-23-2 | |
| Record name | 2-Methyl-5-(thiophen-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





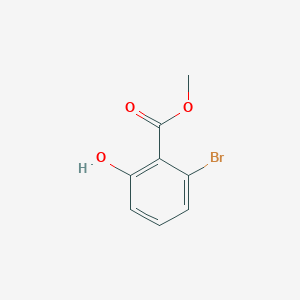
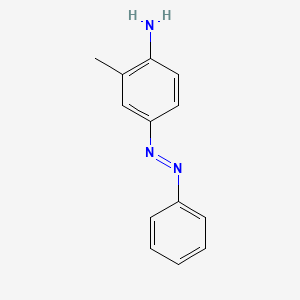
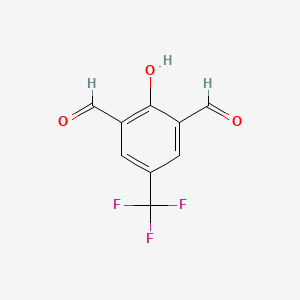
![3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030949.png)
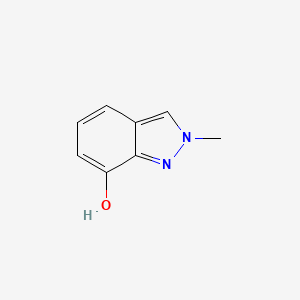

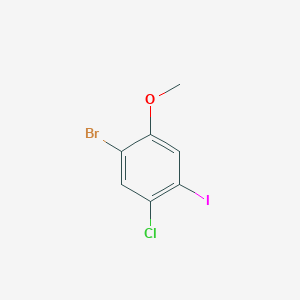
![4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine](/img/structure/B3030958.png)
